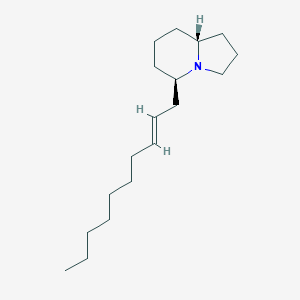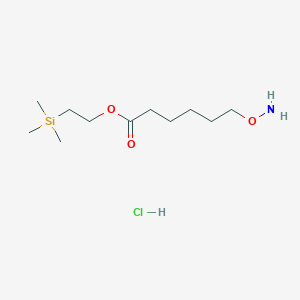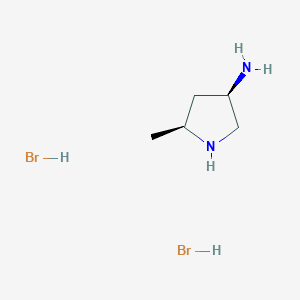
Piclavine A1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piclavine A1 is a member of the indolizidine alkaloids, a class of compounds known for their complex structures and significant biological activities. Extracted from the marine tunicate Clavelina picta, this compound is one of the first indolizidine alkaloids discovered in the marine biosphere. It exhibits interesting antimicrobial properties, making it a compound of considerable interest in scientific research .
Métodos De Preparación
The synthesis of Piclavine A1 involves an iterative asymmetric dihydroxylation process This method allows for the creation of both enantiomers of this compound, as well as its related compounds Piclavine A2, A3, and A4This iterative process results in the formation of the desired enantiomers with high enantiomeric excess .
Industrial production methods for this compound are not well-documented, likely due to the complexity of its synthesis and the specialized conditions required for its production
Análisis De Reacciones Químicas
Piclavine A1 undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Sodium in liquid ammonia is used to reduce this compound, resulting in the formation of a trans-olefin.
Substitution: Various substitution reactions can be carried out on this compound, depending on the desired functional group modifications.
Common reagents used in these reactions include Sharpless asymmetric dihydroxylation reagents, sodium in liquid ammonia, and hydrogen in the presence of Lindlar or Rosenmund catalysts .
Aplicaciones Científicas De Investigación
Piclavine A1 has several applications in scientific research, including:
Chemistry: Its complex structure and synthesis provide valuable insights into asymmetric synthesis and enantiomeric enhancement techniques.
Biology: The antimicrobial properties of this compound make it a potential candidate for studying marine-derived antimicrobial agents.
Medicine: Research into the biological activities of this compound could lead to the development of new antimicrobial drugs.
Mecanismo De Acción
The mechanism of action of Piclavine A1 is not fully understood, but it is believed to involve interactions with microbial cell membranes, leading to disruption of cellular processes. The specific molecular targets and pathways involved in its antimicrobial activity are still under investigation .
Comparación Con Compuestos Similares
Piclavine A1 is part of a group of compounds known as indolizidine alkaloids, which include Piclavine A2, A3, and A4. These compounds share similar structures but differ in their stereochemistry and biological activities. This compound is unique due to its specific enantiomeric form and the particular antimicrobial properties it exhibits .
Similar compounds include:
Piclavine A2: Another indolizidine alkaloid with similar antimicrobial properties but different stereochemistry.
Piclavine A3: Exhibits different biological activities compared to this compound.
Piclavine A4: Shares structural similarities with this compound but has distinct biological effects.
Propiedades
Fórmula molecular |
C18H33N |
|---|---|
Peso molecular |
263.5 g/mol |
Nombre IUPAC |
(5R,8aR)-5-[(E)-dec-2-enyl]-1,2,3,5,6,7,8,8a-octahydroindolizine |
InChI |
InChI=1S/C18H33N/c1-2-3-4-5-6-7-8-9-12-17-13-10-14-18-15-11-16-19(17)18/h8-9,17-18H,2-7,10-16H2,1H3/b9-8+/t17-,18+/m0/s1 |
Clave InChI |
KUOHEKAUFRUGAR-CWDJHMJFSA-N |
SMILES isomérico |
CCCCCCC/C=C/C[C@H]1CCC[C@H]2N1CCC2 |
SMILES canónico |
CCCCCCCC=CCC1CCCC2N1CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]benzoate](/img/structure/B12555449.png)
![N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine](/img/structure/B12555455.png)





![1,1'-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene](/img/structure/B12555499.png)
![5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B12555512.png)

![[(5-Aminopyridin-2-yl)methylideneamino]thiourea](/img/structure/B12555537.png)
![(1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone](/img/structure/B12555538.png)
![2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-](/img/structure/B12555543.png)
